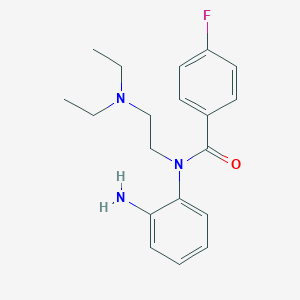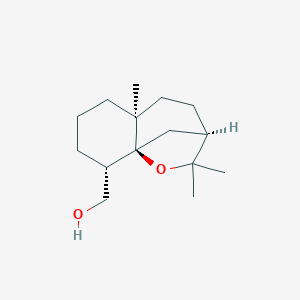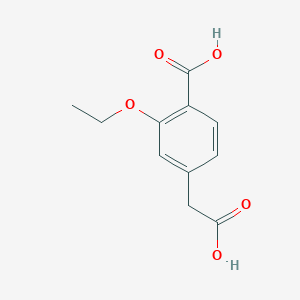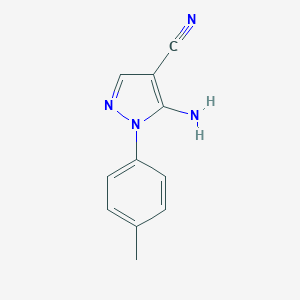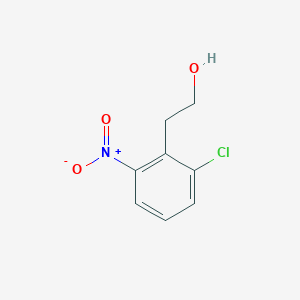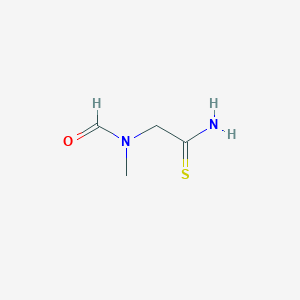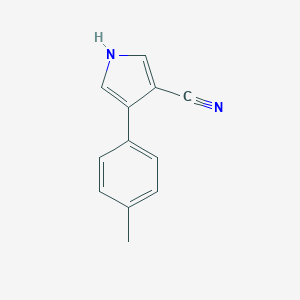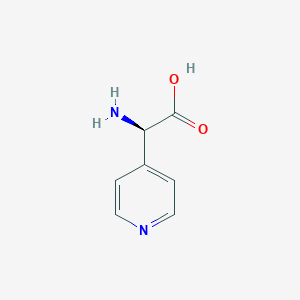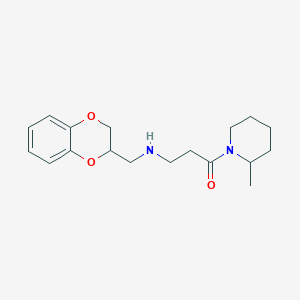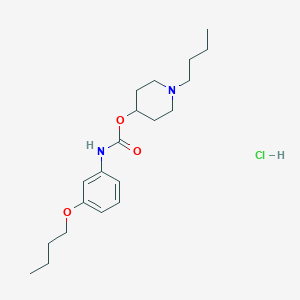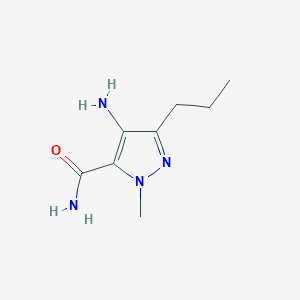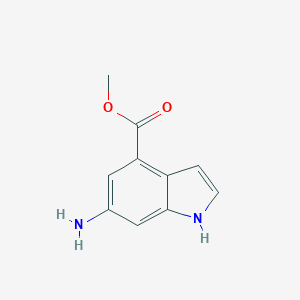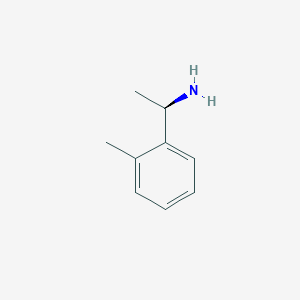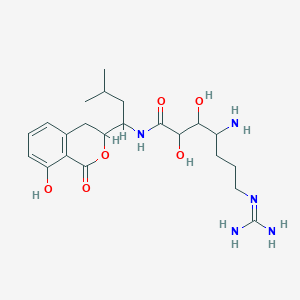
Xenocoumacin 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xenocoumacin 1 is a natural compound that has been extracted from the bacterium Xenorhabdus nematophila. It is a member of the coumarin family of compounds, which are known for their anticoagulant and antibiotic properties. Xenocoumacin 1 has been found to have potent antibacterial activity against a variety of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
Wissenschaftliche Forschungsanwendungen
Xenocoumacin 1 as an Antimicrobial Agent
Xenocoumacin 1 (Xcn1), primarily produced by Xenorhabdus nematophila, shows significant antimicrobial properties. Xcn1, along with xenocoumacin 2 (Xcn2), are notable for their role in inhibiting different stages in the life cycle of plant pathogens like Phytophthora capsici, suggesting potential use in agriculture as a biofungicide. In vitro, Xcn1 inhibited sporangium formation, zoospore germination, and mycelial growth of P. capsici. It also demonstrated efficacy in controlling Phytophthora blight of pepper in vivo with significant disease reduction (Zhou, Yang, Qiu, & Zeng, 2017).
Enhancing Xenocoumacin 1 Production for Agricultural Use
Research focused on increasing the yield of Xcn1 has been pivotal for its potential commercial application as a biofungicide. Techniques like in situ product removal (ISPR) using macroporous resin and promoter replacement strategies have been employed to significantly improve the yield of Xcn1 during fermentation. These improvements have also led to enhanced antibiotic activity against agricultural pathogens, underlining the feasibility of Xcn1 for industrial production and use in plant protection (Dong, Li, Duan, Qin, Yang, Ren, & Li, 2020); (Qin, Jia, Li, Li, Ren, Yang, & Li, 2021).
Role in Inhibiting Inflammatory and Angiogenesis Processes
Although primarily studied for its antimicrobial properties, Xcn1's impact on mammalian cells, particularly in the context of inflammation and angiogenesis, has been explored. Research has revealed that xenocoumacins, including Xcn1, do not impair the viability of primary endothelial cells but exhibit significant pharmacological activity in vitro, particularly in the context of inflammation and angiogenesis. This suggests a potential broader application in medical research and therapeutic development (Erkoc, Schmitt, Ingelfinger, Bischoff-Kont, Kopp, Bode, Schiffmann, & Fürst, 2021).
Regulatory Mechanisms in Antimicrobial Compound Production
Research has also delved into understanding the regulatory mechanisms affecting Xcn1 production. For instance, studies have examined the role of various global response regulators like CpxR and OmpR on Xcn1 production and the antimicrobial activity of Xenorhabdus nematophila. These findings provide insights into the bacterial physiology and molecular mechanisms underlying the production of antimicrobial compounds (Zhang, Fang, Tang, Ge, Wang, & Zhang, 2018); (Park, Ciezki, van der Hoeven, Singh, Reimer, Bode, & Forst, 2009).
Eigenschaften
CAS-Nummer |
105688-01-5 |
|---|---|
Produktname |
Xenocoumacin 1 |
Molekularformel |
C22H35N5O6 |
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
4-amino-7-(diaminomethylideneamino)-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]heptanamide |
InChI |
InChI=1S/C22H35N5O6/c1-11(2)9-14(16-10-12-5-3-7-15(28)17(12)21(32)33-16)27-20(31)19(30)18(29)13(23)6-4-8-26-22(24)25/h3,5,7,11,13-14,16,18-19,28-30H,4,6,8-10,23H2,1-2H3,(H,27,31)(H4,24,25,26) |
InChI-Schlüssel |
KJPBPENONKNTAB-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CCCN=C(N)N)N)O)O |
Kanonische SMILES |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CCCN=C(N)N)N)O)O |
Synonyme |
xenocoumacin 1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
